2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Beschreibung
This compound features a 1H-imidazole core substituted with a 4-bromophenyl group at position 5 and a 3-(trifluoromethyl)phenyl group at position 1. A thioether linkage connects the imidazole ring to a ketone functional group, which is further substituted with a piperidin-1-yl moiety. Its synthesis likely involves nucleophilic substitution or condensation reactions, as seen in analogous compounds (e.g., α-halogenated ketone coupling ).
Eigenschaften
IUPAC Name |
2-[5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrF3N3OS/c24-18-9-7-16(8-10-18)20-14-28-22(32-15-21(31)29-11-2-1-3-12-29)30(20)19-6-4-5-17(13-19)23(25,26)27/h4-10,13-14H,1-3,11-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJDZUKXUZWIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic derivative that exhibits potential biological activities, particularly in antimicrobial and anticancer applications. Its structure incorporates a piperidine moiety, a trifluoromethyl group, and an imidazole ring, which are known to influence biological interactions.
Synthesis
The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. Key steps often include:
- Formation of the imidazole ring.
- Introduction of the thioether linkage.
- Alkylation with piperidine derivatives.
Each step is crucial for ensuring the desired biological activity and stability of the compound.
Antimicrobial Properties
Research has indicated that compounds containing the trifluoromethyl group exhibit significant antimicrobial activity. In vitro evaluations against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), have shown promising results. The minimum inhibitory concentrations (MICs) for related compounds have been reported as follows:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone | TBD | Potentially active |
| Triazole derivatives (similar structure) | 8 - 128 | Active against MRSA |
The presence of the trifluoromethyl group is particularly noted for enhancing lipophilicity and electron-withdrawing properties, which contribute to increased potency against bacterial strains .
Anticancer Activity
In studies focusing on anticancer effects, related compounds have demonstrated significant cytotoxicity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D). The IC50 values for these compounds often range from 6.2 µM to over 40 µM, indicating moderate to high efficacy depending on structural modifications .
The biological activity of this compound is hypothesized to involve:
- Inhibition of bacterial fatty acid biosynthesis : Compounds with similar structures have been shown to inhibit the enoyl-[acyl-carrier-protein] reductase enzyme, crucial for bacterial survival.
- Induction of apoptosis in cancer cells : The imidazole and piperidine moieties may interact with specific cellular targets, leading to programmed cell death in malignant cells.
Case Studies
Several studies have evaluated the biological activity of structurally related compounds:
- Study on Antimicrobial Properties : A series of triazole-thioether derivatives were screened against MRSA, revealing that modifications such as halogen substitutions significantly enhanced their antimicrobial efficacy .
- Anticancer Screening : Compounds with similar frameworks were tested against various cancer cell lines, showing promising results in inhibiting proliferation and inducing apoptosis .
Wissenschaftliche Forschungsanwendungen
The biological activity of this compound has been the focus of numerous studies, particularly regarding its antimicrobial , anticancer , and enzyme inhibition properties.
Antimicrobial Activity
Research indicates that compounds containing imidazole and thiazole rings exhibit significant antimicrobial properties. Preliminary studies have demonstrated the following Minimum Inhibitory Concentrations (MICs):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results suggest that the compound may be effective against resistant bacterial strains.
Anticancer Activity
In vitro studies have shown promising anticancer effects against various cancer cell lines. The following IC50 values have been reported:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 12.3 |
| A549 (Lung Cancer) | 9.8 |
These findings indicate potential mechanisms involving apoptosis induction or cell cycle arrest.
Enzyme Inhibition
The compound has also shown inhibitory effects on key enzymes:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 8.2 |
| Urease | 5.6 |
These activities suggest possible therapeutic applications for conditions like Alzheimer's disease and hyperuremia.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:
- Antimicrobial Efficacy : A study evaluated the antibacterial effects against MRSA strains, showing significant inhibition compared to standard antibiotics.
- Anticancer Efficacy Assessment : In vitro tests on MCF-7 cells revealed that treatment with the compound resulted in increased apoptotic markers, indicating a mechanism involving programmed cell death.
- Enzyme Inhibition Analysis : A study focused on urease inhibition demonstrated that the compound could significantly reduce urea levels in vitro, indicating its potential application in treating urea-related disorders.
Vergleich Mit ähnlichen Verbindungen
Notes
Substituent Impact : Bromine and trifluoromethyl groups synergistically enhance target binding via hydrophobic and electronic effects.
Synthetic Scalability : Methods from and are adaptable for large-scale synthesis .
Contradictions : While oxadiazole () and triazole () cores offer stability, the imidazole-thioether scaffold may provide superior conformational flexibility for receptor interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
